

# Application of Desmethylene Tadalafil in Pharmaceutical Quality Control

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## Compound of Interest

Compound Name: *Desmethylene Tadalafil*

Cat. No.: *B133331*

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## Introduction

**Desmethylene Tadalafil** is a known impurity and primary metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the identification and quantification of **Desmethylene Tadalafil** are essential for the quality control of Tadalafil bulk drug and its pharmaceutical formulations.<sup>[1][2]</sup> This application note provides detailed protocols for the analysis of **Desmethylene Tadalafil** using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and its use as a reference standard in these applications.

## Role of Desmethylene Tadalafil in Quality Control

**Desmethylene Tadalafil** serves as a critical reference standard in pharmaceutical quality control for several key applications:

- **Impurity Profiling:** As a potential impurity arising from the synthesis or degradation of Tadalafil, a qualified reference standard of **Desmethylene Tadalafil** is necessary for its unambiguous identification and quantification in the API and finished products.
- **Method Validation:** The **Desmethylene Tadalafil** reference standard is used to validate analytical methods, including specificity, linearity, accuracy, precision, and limits of detection

(LOD) and quantification (LOQ), ensuring the method is suitable for its intended purpose.[\[1\]](#) [\[3\]](#)

- Stability Studies: During forced degradation studies (e.g., under acidic, basic, oxidative, thermal, or photolytic stress), **Desmethylene Tadalafil** can be used to confirm the identity of degradation products and to assess the stability-indicating nature of the analytical method.[\[4\]](#)

## Physicochemical Properties

Property	Value	Reference
Chemical Name	(6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione	<a href="#">[5]</a>
CAS Number	171489-03-5	<a href="#">[5]</a>
Molecular Formula	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub>	<a href="#">[5]</a>
Molecular Weight	377.4 g/mol	<a href="#">[5]</a>

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Related Substances

This protocol describes a reversed-phase HPLC method for the determination of **Desmethylene Tadalafil** and other related substances in Tadalafil.

#### 4.1.1. Chromatographic Conditions

Parameter	Condition
Column	Agilent Zorbax SB-phenyl, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile:Water:Trifluoroacetic Acid (35:65:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection	UV at 285 nm
Injection Volume	30 $\mu$ L
Run Time	Approximately 20 minutes

#### 4.1.2. Preparation of Solutions

- Diluent: Acetonitrile:Water (50:50, v/v)
- Standard Solution (Tadalafil): Accurately weigh and dissolve an appropriate amount of Tadalafil reference standard in the diluent to obtain a concentration of 0.2 mg/mL.
- Standard Solution (**Desmethylene Tadalafil**): Accurately weigh and dissolve an appropriate amount of **Desmethylene Tadalafil** reference standard in the diluent to obtain a known concentration (e.g., 1  $\mu$ g/mL).
- System Suitability Solution: Prepare a solution containing 0.2 mg/mL of Tadalafil and 1  $\mu$ g/mL of **Desmethylene Tadalafil** in the diluent.
- Test Solution: Accurately weigh and dissolve the Tadalafil sample in the diluent to obtain a final concentration of 0.2 mg/mL. Centrifuge or filter the solution through a 0.45  $\mu$ m filter before injection.<sup>[6]</sup>

#### 4.1.3. System Suitability

Inject the system suitability solution. The resolution between the Tadalafil peak and the **Desmethylene Tadalafil** peak should be not less than 2.0. The tailing factor for the Tadalafil

peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 2.0%.[\[1\]](#)

#### 4.1.4. Data Interpretation

The retention time of **Desmethylene Tadalafil** is expected to be earlier than that of Tadalafil under these conditions. A study on Tadalafil degradation showed a degradation product eluting at approximately 2.18 min while Tadalafil eluted at 4.7 min under similar reversed-phase conditions, indicating that more polar impurities like **Desmethylene Tadalafil** will have shorter retention times. The amount of **Desmethylene Tadalafil** in the sample can be calculated using the response factor relative to Tadalafil or by using an external standard of **Desmethylene Tadalafil**.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

This protocol provides a sensitive and selective LC-MS/MS method for the quantification of **Desmethylene Tadalafil**, particularly useful for pharmacokinetic studies or trace impurity analysis.

#### 4.2.1. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
LC System	UPLC system
Column	Shiseido C18, 100 x 2.1 mm, 2.7 $\mu$ m
Mobile Phase	A: 2.0 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic AcidIsocratic elution: 55:45 (A:B)
Flow Rate	0.7 mL/min
Column Temperature	40 °C
Injection Volume	5 $\mu$ L
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	Tadalafil: 390.4 $\rightarrow$ 268.3Desmethylene Tadalafil (Predicted): 378.1 $\rightarrow$ 268.1
Dwell Time	50 ms

#### 4.2.2. Rationale for Predicted MRM Transition of **Desmethylene Tadalafil**

The molecular weight of **Desmethylene Tadalafil** is 377.4 g/mol. Therefore, the protonated molecule  $[M+H]^+$  is expected at m/z 378.1. The major fragment ion for Tadalafil (m/z 268.3) corresponds to a specific core structure.<sup>[7][8][9]</sup> Given the structural similarity, it is highly probable that **Desmethylene Tadalafil** will also produce a significant fragment ion at or near m/z 268.1 upon collision-induced dissociation.

#### 4.2.3. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil and **Desmethylene Tadalafil** in a 50:50 (v/v) mixture of methanol and water.
- Working Solutions: Prepare working solutions by diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations. For plasma samples, spike the working solutions into blank plasma.

- Sample Preparation (Plasma): To 100  $\mu$ L of plasma sample, add 300  $\mu$ L of acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.[8]

#### 4.2.4. Method Validation Parameters

The method should be validated according to ICH guidelines, including the following parameters:

Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.99$
Accuracy	Within $\pm 15\%$ of the nominal concentration ( $\pm 20\%$ for LLOQ)
Precision	Relative Standard Deviation (RSD) $\leq 15\%$ ( $\leq 20\%$ for LLOQ)
Limit of Quantification (LOQ)	The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Recovery	Consistent and reproducible.
Matrix Effect	Assessed to ensure no significant ion suppression or enhancement.

## Data Presentation

Table 1: HPLC Method Validation Summary (Illustrative)

Parameter	Tadalafil	Desmethylene Tadalafil
Retention Time (min)	~4.7	~2.2
Linearity Range ( $\mu\text{g/mL}$ )	1-100	0.1-10
Correlation Coefficient ( $r^2$ )	>0.999	>0.999
LOD ( $\mu\text{g/mL}$ )	0.1	0.03
LOQ ( $\mu\text{g/mL}$ )	0.3	0.1
Accuracy (% Recovery)	98-102%	97-103%
Precision (% RSD)	<2.0%	<2.0%

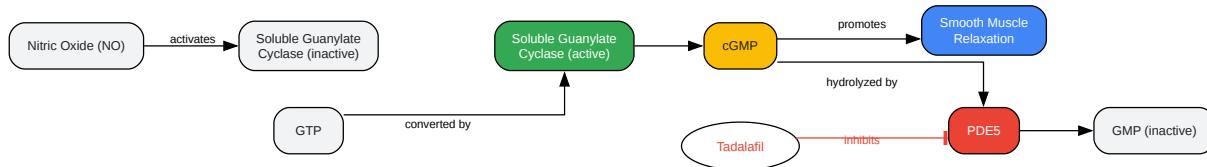
Table 2: LC-MS/MS Method Validation Summary (Illustrative)

Parameter	Tadalafil	Desmethylene Tadalafil
Retention Time (min)	~0.67	Shorter than Tadalafil
MRM Transition (m/z)	390.4 → 268.3	378.1 → 268.1
Linearity Range (ng/mL)	0.5 - 500	0.1 - 100
Correlation Coefficient ( $r^2$ )	>0.995	>0.995
LLOQ (ng/mL)	0.5	0.1
Accuracy (% Bias)	±15%	±15%
Precision (% RSD)	<15%	<15%

## Visualizations

### Tadalafil's Mechanism of Action: PDE5 Inhibition

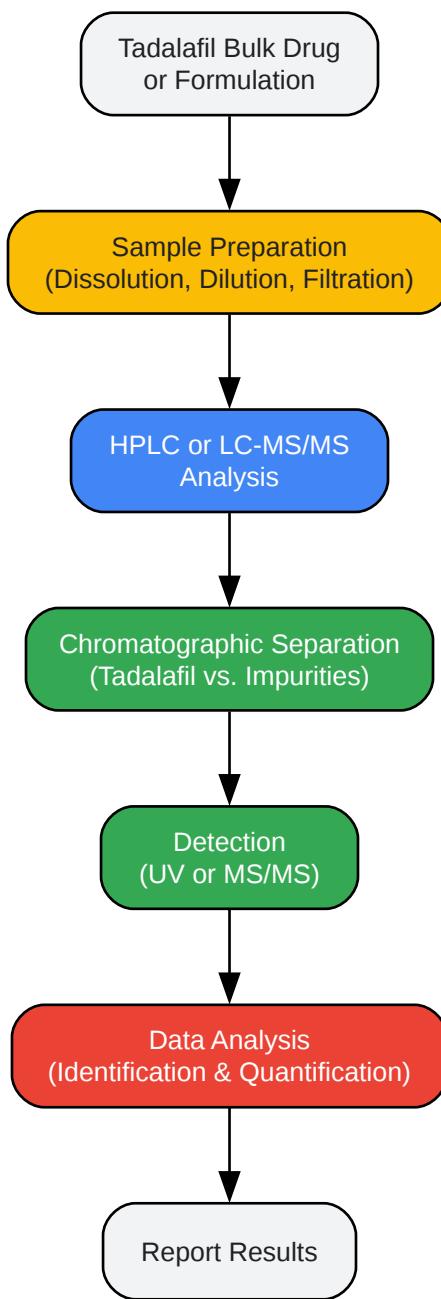
Tadalafil enhances erectile function by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[\[10\]](#) This leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow.

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Caption: Tadalafil inhibits PDE5, increasing cGMP levels.

## Experimental Workflow for Impurity Analysis

The general workflow for identifying and quantifying **Desmethylene Tadalafil** as an impurity in a Tadalafil sample involves sample preparation, chromatographic separation, detection, and data analysis.

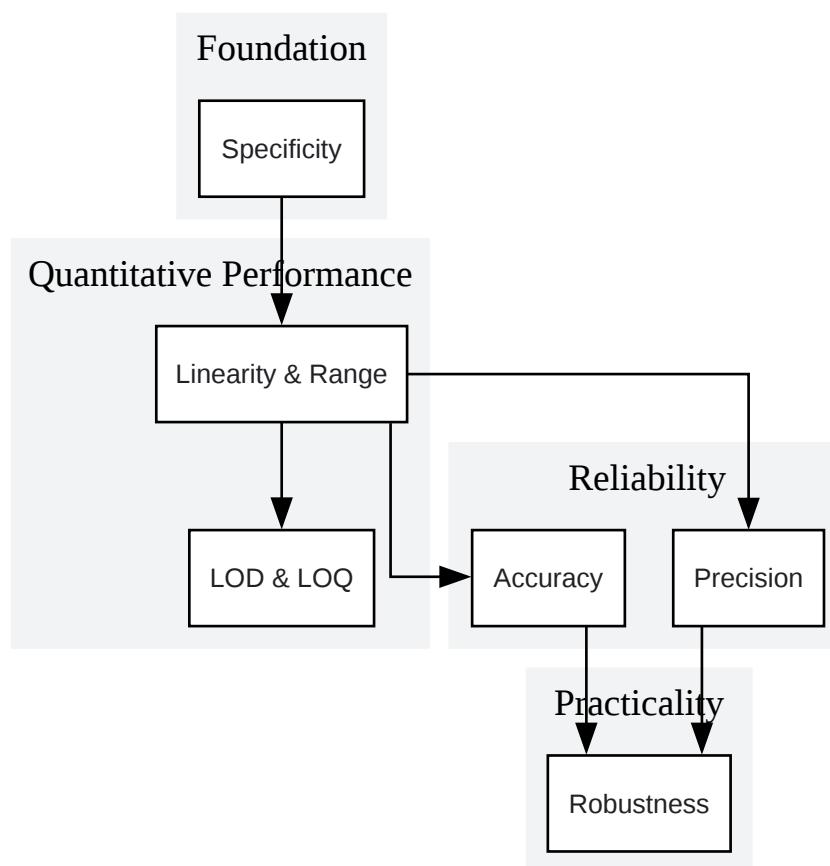


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Caption: Workflow for Tadalafil impurity analysis.

## Logical Relationship in Method Validation

Method validation for impurity analysis follows a logical hierarchy, where fundamental parameters establish the reliability of more complex assessments.



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Caption: Logical flow of analytical method validation.

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